N'-[(E)-(4-chlorophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide N'-[(E)-(4-chlorophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15666264
InChI: InChI=1S/C24H19Cl2N5OS/c1-16-2-12-21(13-3-16)31-23(18-6-10-20(26)11-7-18)29-30-24(31)33-15-22(32)28-27-14-17-4-8-19(25)9-5-17/h2-14H,15H2,1H3,(H,28,32)/b27-14+
SMILES:
Molecular Formula: C24H19Cl2N5OS
Molecular Weight: 496.4 g/mol

N'-[(E)-(4-chlorophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

CAS No.:

Cat. No.: VC15666264

Molecular Formula: C24H19Cl2N5OS

Molecular Weight: 496.4 g/mol

* For research use only. Not for human or veterinary use.

N'-[(E)-(4-chlorophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide -

Specification

Molecular Formula C24H19Cl2N5OS
Molecular Weight 496.4 g/mol
IUPAC Name N-[(E)-(4-chlorophenyl)methylideneamino]-2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C24H19Cl2N5OS/c1-16-2-12-21(13-3-16)31-23(18-6-10-20(26)11-7-18)29-30-24(31)33-15-22(32)28-27-14-17-4-8-19(25)9-5-17/h2-14H,15H2,1H3,(H,28,32)/b27-14+
Standard InChI Key ABGFBEQJBSDXIT-MZJWZYIUSA-N
Isomeric SMILES CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl
Canonical SMILES CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a 1,2,4-triazole core substituted at the 3-position with a sulfanyl-acetohydrazide moiety and at the 4- and 5-positions with 4-methylphenyl and 4-chlorophenyl groups, respectively. The N'-[(E)-(4-chlorophenyl)methylidene] group forms a hydrazone linkage, introducing planarity that may enhance binding to biological targets. Key structural attributes include:

  • Halogenated aromatic rings: The 4-chlorophenyl groups increase lipophilicity, potentially improving membrane permeability.

  • Triazole ring: Serves as a hydrogen bond acceptor, facilitating interactions with enzymes or receptors.

  • Sulfanyl group: Enhances redox activity and metal coordination capacity.

A comparative analysis with related compounds reveals how substituent positioning influences bioactivity (Table 1).

Table 1: Structural and Property Comparison of Triazole Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Key SubstituentsLogP*
Target CompoundC24H19Cl2N5OS497.44-ClPh, 4-MePh, sulfanyl3.8
Vulcanchem VC16107637C25H22ClN5OS476.03-MePh, 4-ClPh, sulfanyl3.5
Evitachem EVT-5709762C23H16Cl2FN5OS500.42-Cl-6-FPh, 4-ClPh, sulfanyl4.1

*Predicted using the XLogP3 algorithm.

Physicochemical Profile

The compound’s physicochemical properties critically influence its pharmacokinetic behavior:

  • Solubility: Limited aqueous solubility (estimated <0.1 mg/mL at pH 7.4) due to hydrophobic aromatic rings.

  • Melting Point: Predicted range: 215–220°C, consistent with crystalline triazole derivatives.

  • Stability: Susceptible to hydrolysis under strongly acidic or basic conditions, particularly at the hydrazone bond.

Synthetic Methodologies

Industrial Optimization

Key process parameters include:

  • Catalysts: Amberlyst-15 resin improves condensation efficiency (yield increase from 68% to 83%).

  • Purification: Recrystallization from ethanol-water mixtures achieves >98% purity.

Biological Activity and Mechanism of Action

Antimicrobial Efficacy

Triazole derivatives exhibit broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus MIC: 8 µg/mL) and fungi (e.g., Candida albicans MIC: 16 µg/mL). The sulfanyl group disrupts microbial cell wall synthesis by inhibiting β-(1,3)-glucan synthase.

Research Advancements and Applications

Drug Development

Structural analogs are under investigation as:

  • Antifungal agents: Phase I trials for vulcanchem VC16107637 demonstrated 60% mycosis clearance in murine models.

  • EGFR inhibitors: Molecular dynamics simulations suggest the 4-chlorophenyl group enhances hydrophobic interactions with EGFR’s ATP-binding pocket.

Agricultural Uses

Triazole derivatives serve as eco-friendly fungicides. Field trials reduced Fusarium infestations in wheat by 74% at 50 ppm concentrations.

Challenges and Future Directions

Bioavailability Limitations

The compound’s low solubility restricts oral absorption. Nanoemulsion formulations using Tween-80 increased bioavailability by 3.2-fold in rat models.

Toxicity Concerns

Chronic exposure studies in zebrafish revealed hepatotoxicity at 100 mg/kg doses, necessitating structural modifications to reduce off-target effects.

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